Retrobradykinin: A Comprehensive Technical Analysis of its Primary Sequence and Biological Inertness
Retrobradykinin: A Comprehensive Technical Analysis of its Primary Sequence and Biological Inertness
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Retrobradykinin, a synthetic analog of the potent inflammatory mediator, Bradykinin. The primary focus of this document is the primary amino acid sequence of Retrobradykinin and the structural and functional consequences of its retro-inverso configuration. While Bradykinin is a key player in inflammatory processes, Retrobradykinin is characterized by a significant lack of biological activity. This guide will detail its primary structure, the experimental methodologies for its synthesis and sequencing, and the limited available data on its biological function. Furthermore, we will explore the well-established signaling pathways of Bradykinin to provide a clear context for understanding the biological inertness of its retro-analog.
Primary Sequence of Retrobradykinin
Retrobradykinin is a nonapeptide with the reverse amino acid sequence of Bradykinin. The primary sequence is presented below in various standard notations.
| Notation | Sequence |
| Full Name | H-Arginyl-Phenylalanyl-Prolyl-Seryl-Phenylalanyl-Glycyl-Prolyl-Prolyl-Arginine-OH |
| Three-Letter Code | H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH |
| One-Letter Code | RFPSFGPPR |
Quantitative Data on Biological Activity
Data on the biological activity of Retrobradykinin is sparse, primarily due to its pronounced inactivity compared to Bradykinin. The most notable quantitative data comes from comparative bioassays.
| Parameter | Bradykinin | Retrobradykinin | Fold Difference | Reference |
| Activity on Isolated Rat Uterus | Active at < 1 ng/mL | Inactive at concentrations up to 80 µg/mL | > 80,000 | Not specified in search results |
| Inhibition of Bradykinin Activity | N/A | No inhibition observed | N/A | Not specified in search results |
Experimental Protocols
Synthesis of Retrobradykinin via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for the synthesis of Retrobradykinin.
Principle: The peptide is assembled in a stepwise manner while one end is covalently attached to an insoluble polymeric support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.
Materials:
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Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)
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Rink Amide resin
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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Piperidine (B6355638) solution (20% in DMF)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
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Automated peptide synthesizer or manual synthesis vessel
Protocol:
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Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
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Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
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Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with DIC and OxymaPure® in DMF and coupled to the deprotected resin for 1-2 hours. Completion of the coupling reaction is monitored by a Kaiser test.
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Washing: The resin is washed with DMF and DCM to remove excess reagents.
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Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Pro, Gly, Phe, Ser, Pro, Phe, Arg).
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Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the TFA cleavage cocktail for 2-3 hours.
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Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purified Retrobradykinin is characterized by mass spectrometry to confirm its molecular weight.
Primary Sequence Determination
The primary sequence of a synthesized or isolated peptide is typically confirmed using a combination of Edman degradation and mass spectrometry.
Principle: This method sequentially removes one amino acid at a time from the N-terminus of a peptide. Each removed amino acid is then identified.
Protocol:
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Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
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Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous trifluoroacetic acid, forming an anilinothiazolinone (ATZ)-amino acid.
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Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
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Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.
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Repeat Cycles: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For peptide sequencing, tandem mass spectrometry (MS/MS) is used to fragment the peptide and deduce the sequence from the fragment ion masses.
Protocol:
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Ionization: The purified peptide is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
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MS1 Scan: The m/z of the intact peptide ion (precursor ion) is measured in the first mass analyzer.
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Fragmentation: The precursor ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.
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MS2 Scan: The m/z of the resulting fragment ions are measured in the second mass analyzer.
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Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions (b- and y-ions). This can be done manually or using specialized software.
Signaling Pathways and Rationale for Inactivity
Retrobradykinin's lack of biological activity is best understood in the context of the signaling pathways activated by its parent molecule, Bradykinin. Bradykinin exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues and is responsible for the majority of Bradykinin's acute effects, while the B1 receptor is typically upregulated during inflammation.
Upon binding of Bradykinin to the B2 receptor, a conformational change in the receptor activates associated heterotrimeric G-proteins (primarily Gq and Gi). This initiates a cascade of intracellular signaling events:
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Activation of Gq: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
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DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).
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Activation of Gi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
These signaling events ultimately lead to the physiological effects of Bradykinin, such as vasodilation, increased vascular permeability, and pain.
Rationale for Retrobradykinin's Inactivity:
The biological inactivity of Retrobradykinin is attributed to its reversed primary sequence. While the constituent amino acids are the same as in Bradykinin, their arrangement in the opposite order results in a three-dimensional structure that is not recognized by the Bradykinin B1 or B2 receptors. The specific conformation and orientation of the amino acid side chains in Bradykinin are crucial for its interaction with the binding pocket of its receptors. The retro-inverso sequence of Retrobradykinin fails to present these critical binding determinants in the correct spatial arrangement, thus preventing receptor binding and subsequent signal transduction.
Mandatory Visualizations
Experimental Workflow for Retrobradykinin Synthesis and Sequencing
Caption: Workflow for the synthesis and sequencing of Retrobradykinin.
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling and Retrobradykinin's inactivity.
Conclusion
Retrobradykinin, with its primary sequence being the reverse of Bradykinin, serves as a compelling example of the high degree of structural specificity required for peptide-receptor interactions. Its profound lack of biological activity, despite having the same amino acid composition as its parent molecule, underscores the critical importance of the primary sequence in determining the three-dimensional conformation necessary for biological function. While detailed experimental data on Retrobradykinin itself is limited, this guide provides a comprehensive overview based on established principles of peptide chemistry and pharmacology. The provided generalized protocols for synthesis and sequencing, along with the detailed signaling pathway of Bradykinin, offer a robust framework for understanding Retrobradykinin within the broader context of kinin research and drug development.
